molecular formula C8H6N2O2 B019098 1,8-Naphthyridine-2,7-diol CAS No. 49655-93-8

1,8-Naphthyridine-2,7-diol

Cat. No.: B019098
CAS No.: 49655-93-8
M. Wt: 162.15 g/mol
InChI Key: LJALSNRALPCDMH-UHFFFAOYSA-N
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Description

1,8-Naphthyridine-2,7-diol is an organic compound belonging to the naphthyridine family, characterized by a fused ring structure containing nitrogen atoms at positions 1 and 8

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,8-Naphthyridine-2,7-diol can be synthesized through several methods, including multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions. One common approach involves the condensation of 2-aminopyridine with aldehydes or ketones, followed by cyclization and oxidation steps . Another method includes the hydroamination of terminal alkynes followed by Friedländer cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and eco-friendly solvents is often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,8-Naphthyridine-2,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted naphthyridines, quinones, and various functionalized derivatives .

Properties

IUPAC Name

1,8-dihydro-1,8-naphthyridine-2,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-6-3-1-5-2-4-7(12)10-8(5)9-6/h1-4H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJALSNRALPCDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1C=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70413289
Record name 1,8-NAPHTHYRIDINE-2,7-DIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70413289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49655-93-8
Record name 1,8-NAPHTHYRIDINE-2,7-DIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70413289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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